molecular formula C21H13ClO5 B3471149 (6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate CAS No. 5360-03-2

(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate

Cat. No.: B3471149
CAS No.: 5360-03-2
M. Wt: 380.8 g/mol
InChI Key: DZDAQLGAGCABQX-UHFFFAOYSA-N
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Description

(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate (CAS: 5360-03-2) is a chromenone-derived ester with the molecular formula C15H10ClO5 (exact mass: 314.02 g/mol). The structure comprises a 6-oxobenzo[c]chromen-3-yl core linked to a 2-(4-chlorophenoxy)acetyl group.

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO5/c22-13-5-7-14(8-6-13)25-12-20(23)26-15-9-10-17-16-3-1-2-4-18(16)21(24)27-19(17)11-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDAQLGAGCABQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360804
Record name (6-oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5360-03-2
Record name (6-oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-oxobenzo[c]chromen-3-yl with 2-(4-chlorophenoxy)acetic acid under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the ester bond. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. For example, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, such as anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Shared 2-(4-Chlorophenoxy)acetyl Motif

The 2-(4-chlorophenoxy)acetate group is a common feature in several bioactive compounds. Key analogs include:

Compound Name Molecular Formula Substituent/R Group Key Differences
Sodium 2-(4-chlorophenoxy)acetate C8H6ClNaO3 Sodium salt Higher water solubility; used as a plant growth regulator
Ethyl 2-(4-chlorophenoxy)acetate C10H11ClO3 Ethyl ester Simpler structure; precursor for hydrazide derivatives
(4-Bromophenyl)methyl 2-(4-chlorophenoxy)acetate C15H12BrClO3 4-Bromobenzyl ester Bromine substituent increases molecular weight (341.58 g/mol) and lipophilicity (XLogP3: 4.7)
Cyclopentyl 2-(4-chlorophenoxy)acetate C13H15ClO3 Cyclopentyl ester Aliphatic ester group enhances flexibility and membrane permeability

Key Insight : The nature of the ester group significantly impacts physicochemical properties. For instance, sodium salts (e.g., ) exhibit higher solubility in aqueous systems, while aromatic esters (e.g., ) show increased hydrophobicity.

Chromenone Core Variations

The 6-oxobenzo[c]chromen-3-yl moiety distinguishes the target compound from simpler phenoxyacetic acid derivatives. Analogous chromenone-based structures include:

  • (4-Oxo-4H-chromen-3-yl) methyl 2-chloroacetate : Used as a precursor for synthesizing bioactive triazole derivatives .
  • 6-Oxo-6H-dibenzo[b,d]pyran-3-yl acetate: Shares the chromenone core but lacks the 4-chlorophenoxy group .

Physicochemical Properties

Property Target Compound Ethyl Ester Sodium Salt
Molecular Weight 314.02 g/mol 214.65 g/mol 208.57 g/mol
Melting Point N/A 156.5°C (sodium salt) N/A
Solubility Likely low (ester) High (aqueous) Moderate (organic solvents)
LogP (Predicted) ~3.5 (estimated) 2.1 (ethyl ester) -1.2 (ionic form)

Trend: Bulky aromatic groups (chromenone, bromophenyl) increase molecular weight and lipophilicity, reducing aqueous solubility.

Biological Activity

(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate, also referred to as a derivative of benzo[c]chromene, is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H13ClO5C_{21}H_{13}ClO_{5}. The structure features a chromene core substituted with a chlorophenoxy group, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds within the benzo[c]chromene family exhibit a range of biological activities, including:

  • Antioxidant Properties : Many derivatives have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression. For example, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response .
  • Molecular Interactions : Molecular docking studies have suggested that the compound interacts with various protein targets through hydrogen bonding and hydrophobic interactions, influencing its biological efficacy .
  • Cell Signaling Modulation : The compound may modulate signaling pathways linked to cell proliferation and apoptosis, contributing to its anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of similar chromene derivatives using DPPH and ABTS assays, revealing significant free radical scavenging activity, suggesting potential protective effects against oxidative damage .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines such as MCF-7 showed that certain benzo[c]chromene derivatives exhibited cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .
  • Inflammation Model Studies : In vivo models demonstrated that related compounds could reduce edema and inflammatory markers in animal models, supporting their use in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantVarious derivativesSignificant free radical scavenging
Anti-inflammatoryBenzo[c]chromene analogsReduced inflammation in animal models
AnticancerChromene derivativesCytotoxicity against MCF-7 cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing (6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the chromenone core via condensation reactions (e.g., between hydroxyacetophenone derivatives and activated esters). Subsequent functionalization with 4-chlorophenoxyacetic acid via esterification under acidic or coupling agents (e.g., DCC/DMAP) is critical. Optimization includes solvent selection (anhydrous DMF or THF), temperature control (60–80°C), and catalyst use (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity .

Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms substituent positions and ester linkage integrity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, if crystals are obtainable, provides definitive structural confirmation .

Q. What in vitro assays are commonly used to evaluate its biological activity, and what parameters should be monitored?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), with IC₅₀ values calculated using nonlinear regression.
  • Enzyme Inhibition : Acetylcholinesterase (AChE) or COX-2 inhibition assays, monitoring absorbance changes (e.g., Ellman’s reagent for AChE).
  • Antioxidant Activity : DPPH/ABTS radical scavenging, reported as % inhibition relative to ascorbic acid controls.
    Data should include triplicate measurements, dose-response curves, and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances the electrophilicity of the adjacent ester carbonyl, facilitating nucleophilic attack. Steric hindrance from the chlorophenyl ring may slow reactions with bulky nucleophiles (e.g., tert-butoxide). Computational studies (DFT calculations) can predict reaction sites by analyzing partial charges and frontier molecular orbitals. Experimental validation via kinetic studies (monitoring by HPLC) under varying nucleophile concentrations is recommended .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration in media). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via inter-laboratory reproducibility tests. Meta-analysis of published data with attention to solvent (DMSO concentration ≤0.1%) and exposure time (24–72 hr) is critical. Structural analogs (e.g., fluorophenyl or methyl-substituted derivatives) can clarify substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Systematic modification of substituents (e.g., replacing 4-chlorophenoxy with 4-fluorophenoxy or varying alkyl chain length) can improve solubility and metabolic stability. Assess logP values (via shake-flask or HPLC) to optimize lipophilicity. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) identify promising candidates. Molecular docking against target proteins (e.g., COX-2) predicts binding affinity changes .

Key Considerations for Experimental Design

  • Stability Studies : Monitor degradation under UV light and varying pH (HPLC) to establish storage conditions .
  • Ecotoxicology : Evaluate environmental impact using algal growth inhibition tests (OECD 201) and biodegradability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate
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(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.